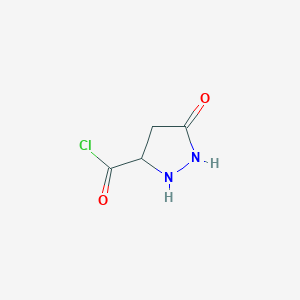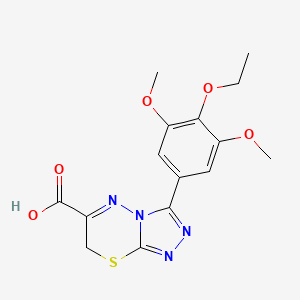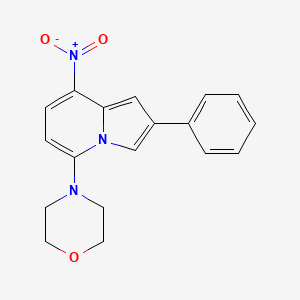
5-Oxopyrazolidine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxopyrazolidine-3-carbonyl chloride is a chemical compound with the molecular formula C4H5ClN2O2 It is a derivative of pyrazolidine, featuring a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxopyrazolidine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylenesuccinic acid with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or isopropanol, with a catalytic amount of glacial acetic acid . The resulting product is then treated with thionyl chloride to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-Oxopyrazolidine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Aplicaciones Científicas De Investigación
5-Oxopyrazolidine-3-carbonyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Oxopyrazolidine-3-carbonyl chloride involves its reactivity with nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly reactive, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparación Con Compuestos Similares
Similar Compounds
5-Oxopyrrolidine-3-carbonyl chloride: Similar structure but with a pyrrolidine ring instead of a pyrazolidine ring.
5-Oxopyrrolidine-3-carboxylic acid: Lacks the carbonyl chloride group but shares the oxopyrrolidine core.
Uniqueness
5-Oxopyrazolidine-3-carbonyl chloride is unique due to its specific reactivity profile, particularly the presence of the carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various derivatives sets it apart from similar compounds .
Propiedades
Número CAS |
64186-71-6 |
|---|---|
Fórmula molecular |
C4H5ClN2O2 |
Peso molecular |
148.55 g/mol |
Nombre IUPAC |
5-oxopyrazolidine-3-carbonyl chloride |
InChI |
InChI=1S/C4H5ClN2O2/c5-4(9)2-1-3(8)7-6-2/h2,6H,1H2,(H,7,8) |
Clave InChI |
JSTIWBCGVZMZEX-UHFFFAOYSA-N |
SMILES canónico |
C1C(NNC1=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)

![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)





